Rebamipide
概览
描述
Rebamipide is an amino acid derivative of 2-(1H)-quinolinone. It is used for mucosal protection, healing of gastroduodenal ulcers, and treatment of gastritis . It works by enhancing mucosal defense, scavenging free radicals, and temporarily activating genes encoding cyclooxygenase-2 . Rebamipide is used in a number of Asian countries including Japan, South Korea, China, and India .
Synthesis Analysis
The synthesis of Rebamipide involves the preparation of various solvates including dimethyl sulfoxide solvate (RBM/DMSO), dichloromethane solvate (RBM/CH2Cl2), hydrate (RBM/H2O), and hemiethanol hemihydrate via solvent crystallization .
Molecular Structure Analysis
Rebamipide has a molecular formula of C19H15ClN2O4 and a molar mass of 370.79 g·mol−1 . The structure can be represented by the SMILES notation: Clc1ccc (cc1)C (=O)NC (C (=O)O)CC2=CC (=O)Nc3ccccc32 .
Chemical Reactions Analysis
Rebamipide can form different solvates when it reacts with various solvents. For instance, it forms dimethyl sulfoxide solvate (RBM/DMSO), dichloromethane solvate (RBM/CH2Cl2), hydrate (RBM/H2O), and hemiethanol hemihydrate when prepared via solvent crystallization .
Physical And Chemical Properties Analysis
Rebamipide has a molar mass of 370.79 g·mol−1 . It forms different solvates with varying physicochemical properties when it reacts with different solvents .
科研应用
Gastric Cancer Suppression
Rebamipide, initially developed for treating gastric ulcers and gastritis, has shown potential in suppressing gastric cancer. It downregulates phospholipase D (PLD) expression in gastric cancer cells, which inhibits inflammation and proliferation, suggesting its efficacy in inhibiting gastric cancer growth (Kang et al., 2010). Further, it inhibits gastric cancer cell growth by activating the Smad signaling pathway and increasing p21 expression (Tanigawa et al., 2006).
Hepatoprotective Activity
Rebamipide has demonstrated hepatoprotective activity in hepatic ischemia/reperfusion (I/R) injury. It modulates nuclear factor (NF)-κB signaling, reduces inflammation, and exhibits antiapoptotic impacts, contributing to liver protection (Gendy et al., 2017).
Dermatitis Treatment
In the context of dermatitis, rebamipide alleviates inflammatory reactions induced by tumor necrosis factor-α. It suppresses activation of nuclear factor-kappaB signaling, suggesting its potential as a therapy for inflammatory skin diseases (Li et al., 2015).
Ophthalmological Applications
Rebamipide's ability to increase mucin has led to its use in treating dry eye syndrome. It improves tear deficiency and mucin-caused corneal epithelial damage, and may be beneficial for other ocular surface disorders (Kashima et al., 2014).
Anti-Inflammatory Properties
Its anti-inflammatory properties have been exploited in various contexts. For instance, in a rat model, intravesical application of rebamipide suppressed bladder inflammation and overactivity (Funahashi et al., 2013). It also inhibits the immunoinflammatory response in gastric mucosa imposed by Helicobacter pylori (Hahm et al., 2003).
Immune Modulation in Sjogren's Syndrome
Rebamipide has shown promise in modulating T and B cells in a mouse model of Sjogren's syndrome. It suppresses disease progression and inflammatory cytokines, suggesting potential benefits for patients with SS (Park et al., 2019).
Gastrointestinal Protective Drug
Its role as a gastroprotective drug extends beyond ulcer treatment to potentially preventing progression of preneoplastic lesions and controlling inflammation in idiopathic inflammatory bowel disease (Genta, 2003). Rebamipide’s pleiotropic pharmacological actions include acting as a prostaglandin inducer and an oxygen free-radical scavenger, making it a candidate for a variety of gastrointestinal disorders (Naito & Yoshikawa, 2010).
Articular Cartilage Degeneration Prevention
In murine models of osteoarthritis, rebamipide prevented articular cartilage degeneration, suggesting a new therapeutic application in the prevention of cartilage degeneration in humans (Suzuki et al., 2020).
Safety And Hazards
未来方向
性质
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLWOAVDORUJLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045937 | |
Record name | Rebamipide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rebamipide | |
CAS RN |
90098-04-7 | |
Record name | Rebamipide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90098-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rebamipide [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090098047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rebamipide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11656 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | rebamipide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rebamipide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rebamipide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REBAMIPIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR583V32ZR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。